1,4,7-Trimethylindan
Overview
Description
1,4,7-Trimethylindan is an organic compound with the molecular formula C12H16. It is a derivative of indan, characterized by the presence of three methyl groups at the 1, 4, and 7 positions of the indan ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,7-Trimethylindan can be synthesized through several methods. One common approach involves the alkylation of indan with methylating agents under acidic conditions. For instance, indan can be treated with methyl iodide in the presence of a strong base like sodium hydride to introduce the methyl groups at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as zeolites or metal oxides can be employed to facilitate the methylation reactions. The reaction conditions typically include elevated temperatures and pressures to optimize the reaction rates and product formation .
Chemical Reactions Analysis
Types of Reactions: 1,4,7-Trimethylindan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indan ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro groups or other substituents.
Scientific Research Applications
1,4,7-Trimethylindan has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism of action of 1,4,7-Trimethylindan and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
- 1,2,3-Trimethylindan
- 1,3,5-Trimethylindan
- 1,4,6-Trimethylindan
Comparison: 1,4,7-Trimethylindan is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different boiling points, solubility, and reactivity patterns, making it suitable for specific applications where other isomers may not be as effective .
Properties
IUPAC Name |
1,4,7-trimethyl-2,3-dihydro-1H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-8-4-5-9(2)12-10(3)6-7-11(8)12/h4-5,10H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYDMFMIOKBZIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C=CC(=C12)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346815 | |
Record name | 1,4,7-Trimethylindan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401346815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54340-87-3 | |
Record name | 1H-Indene, 2,3-dihydro-1,4,7-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,7-Trimethylindan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22050 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4,7-Trimethylindan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401346815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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